molecular formula C17H28N4O3S B6755949 N-(3-ethylsulfinylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide

N-(3-ethylsulfinylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide

Cat. No.: B6755949
M. Wt: 368.5 g/mol
InChI Key: VDFGAMJKAVFYRQ-UHFFFAOYSA-N
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Description

N-(3-ethylsulfinylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound features a complex structure that includes a morpholine ring, a pyrazole moiety, and a sulfinyl group attached to a cyclohexyl ring. Its unique chemical configuration suggests it may have interesting biological and chemical properties.

Properties

IUPAC Name

N-(3-ethylsulfinylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-3-25(23)15-6-4-5-14(9-15)19-17(22)21-7-8-24-16(12-21)13-10-18-20(2)11-13/h10-11,14-16H,3-9,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFGAMJKAVFYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1CCCC(C1)NC(=O)N2CCOC(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylsulfinylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide typically involves multiple steps:

  • Formation of the Cyclohexyl Ring: : The initial step involves the preparation of the 3-ethylsulfinylcyclohexyl precursor. This can be achieved through the sulfoxidation of 3-ethylcyclohexyl sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Synthesis of the Pyrazole Moiety: : The 1-methylpyrazole component can be synthesized via the reaction of hydrazine with 1,3-diketones, followed by methylation using methyl iodide or dimethyl sulfate.

  • Formation of the Morpholine Ring: : The morpholine ring is typically synthesized through the reaction of diethanolamine with a suitable dehydrating agent like phosphorus oxychloride.

  • Coupling Reactions: : The final step involves coupling the 3-ethylsulfinylcyclohexyl precursor with the 1-methylpyrazole and morpholine-4-carboxamide under appropriate conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfinyl group in the compound can undergo further oxidation to form sulfone derivatives using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : The sulfinyl group can also be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and pyrazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt.

Major Products

    Sulfone Derivatives: Formed from oxidation of the sulfinyl group.

    Sulfide Derivatives: Formed from reduction of the sulfinyl group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Medicine: : Could be explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or antimicrobial activities.

  • Industry: : May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of N-(3-ethylsulfinylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl group may participate in redox reactions, while the morpholine and pyrazole rings could engage in hydrogen bonding and hydrophobic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethylsulfonylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    N-(3-ethylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide: Lacks the sulfinyl group, which may affect its reactivity and biological activity.

Uniqueness

N-(3-ethylsulfinylcyclohexyl)-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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